7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane

Catalog No.
S8392575
CAS No.
M.F
C12H18N4
M. Wt
218.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane

Product Name

7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane

IUPAC Name

7-pyrimidin-2-yl-2,7-diazaspiro[4.5]decane

Molecular Formula

C12H18N4

Molecular Weight

218.30 g/mol

InChI

InChI=1S/C12H18N4/c1-3-12(4-7-13-9-12)10-16(8-1)11-14-5-2-6-15-11/h2,5-6,13H,1,3-4,7-10H2

InChI Key

KOXIQDDHDRTARB-UHFFFAOYSA-N

SMILES

C1CC2(CCNC2)CN(C1)C3=NC=CC=N3

Canonical SMILES

C1CC2(CCNC2)CN(C1)C3=NC=CC=N3

7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane is a complex organic compound characterized by a unique spirocyclic structure that integrates a pyrimidine ring and two nitrogen atoms within its framework. The molecular formula for this compound is C10_{10}H12_{12}N4_{4}, and it features a distinctive arrangement that contributes to its potential biological activities and chemical properties. The spirocyclic nature of the compound allows for specific interactions with biological targets, which may enhance its efficacy in various applications.

, including:

  • Substitution Reactions: The nitrogen atoms in the spirocyclic structure can be involved in nucleophilic substitution reactions.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction, leading to various derivatives depending on the reagents used.
  • Cyclization Reactions: The spirocyclic structure allows for further cyclization under specific conditions, potentially leading to more complex structures.

Common Reagents and Conditions

  • Substitution: Typical nucleophiles include halides or other nitrogen-containing compounds.
  • Oxidation: Common oxidizing agents such as potassium permanganate can be employed.
  • Reduction: Reducing agents like lithium aluminum hydride are suitable for reduction reactions.

Research indicates that compounds within the diazaspiro series, including 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane, exhibit a range of biological activities. These may include:

  • Anticancer Properties: The compound may interact with cellular signaling pathways, influencing cancer cell proliferation.
  • Anti-inflammatory Effects: It has potential applications in treating inflammatory diseases by modulating immune responses.
  • Neuroactive Effects: The pyrimidine moiety is often linked to interactions with neurotransmitter systems, suggesting possible uses in neuropharmacology.

The synthesis of 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane typically involves multi-step processes that may include:

  • Formation of the Spirocyclic Framework: This can be achieved through cyclization reactions involving appropriate precursors.
  • Functionalization of the Pyrimidine Ring: Introducing the pyrimidine moiety may involve nucleophilic substitution or condensation reactions with pyrimidine derivatives.
  • Purification and Characterization: After synthesis, the compound is purified using techniques such as chromatography and characterized using spectroscopic methods.

This compound has potential applications across various fields, including:

  • Pharmaceutical Development: Due to its biological activity, it could be developed into therapeutic agents for treating cancer or inflammatory diseases.
  • Material Science: The unique structural properties may lend themselves to applications in creating novel materials with specific functionalities.
  • Chemical Research: It serves as a valuable intermediate in organic synthesis and medicinal chemistry.

Studies on interaction profiles indicate that 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane may interact with various enzymes and receptors. Its unique structure enhances binding affinity, potentially leading to increased selectivity for specific biological targets. This characteristic is crucial for drug design and development as it may reduce off-target effects and improve therapeutic outcomes.

Several compounds share structural similarities with 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane. Here are notable examples:

Compound NameKey FeaturesUnique Aspects
10,10-Difluoro-2-(pyrimidin-2-yl)-2,7-diazaspiro[4.5]decaneContains fluorine substitutionsEnhanced stability and lipophilicity due to fluorine
8-Oxa-2-Azaspiro[4.5]DecaneContains an oxygen atom instead of nitrogenAlters electronic properties and reactivity
BuspironeAn azaspiro compound with a pyrimidine ringUsed as an anxiolytic drug
2-(Pyridin-3-Yl)-2,7-Diazaspiro[4.5]Decan-1-OneContains a pyridine ringDifferent biological activity profiles

Uniqueness

The uniqueness of 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane lies in its specific substitution pattern and spirocyclic structure, which imparts distinct chemical and biological properties compared to these similar compounds. Its ability to modulate biological pathways through targeted interactions makes it a promising candidate for further research in medicinal chemistry and pharmacology.

Definition and Geometric Features

Spirocyclic compounds are characterized by two rings sharing a single atom, termed the spiro center, which imposes significant conformational constraints. In 7-(pyrimidin-2-yl)-2,7-diazaspiro[4.5]decane, the spiro junction connects a pyrimidine ring to a diazaspiro[4.5]decane system, creating a three-dimensional structure with reduced rotational freedom. This rigidity enhances binding specificity to biological targets by minimizing entropic penalties during molecular recognition.

The diazaspiro[4.5]decane component consists of a six-membered ring fused to a five-membered ring, both containing nitrogen atoms. Computational chemistry data for related spiro compounds, such as a topological polar surface area (TPSA) of 157.74 Ų and a logP value of 3.15, suggest moderate hydrophilicity and membrane permeability. These properties are critical for optimizing pharmacokinetic profiles in drug candidates.

Synthetic Accessibility and Stability

Spirocyclic systems are often synthesized via ring-closing strategies. For example, bromine-mediated 5-endo cyclization has been employed to construct 1,8-diazaspiro[4.5]decane scaffolds, a method that could be adapted for derivatives like 7-(pyrimidin-2-yl)-2,7-diazaspiro[4.5]decane. The presence of nitrogen atoms in the spiro framework facilitates functionalization, enabling the introduction of pyrimidine moieties through nucleophilic substitution or cross-coupling reactions. Stability studies of analogous compounds indicate that spirocycles resist racemization and oxidative degradation, making them suitable for long-term storage and in vivo applications.

Palladium-Catalyzed Domino Reactions for Spirocyclization

Palladium-catalyzed domino reactions have emerged as a powerful strategy for constructing the spirocyclic framework of 7-(pyrimidin-2-yl)-2,7-diazaspiro[4.5]decane. A notable example involves the use of palladium acetate (Pd(OAc)₂) and XPhos as a catalytic system to facilitate sequential Heck cyclization and direct C–H functionalization. In this approach, anilide substrates undergo a 5-exo-trig Heck cyclization to form a five-membered ring, followed by intramolecular C–H arylation to generate the spirocyclic core [1]. The reaction proceeds under mild conditions (100°C, DMA solvent) with potassium carbonate as a base, yielding spirodihydroquinolin-2-ones fused to dihydrofuranyl or indanyl groups in excellent yields (70–90%) [1].

A complementary domino strategy employs Pd(OAc)₂ with triphenylphosphine (PPh₃) to synthesize diazaspiro[4.5]decane derivatives from unactivated yne-en-ynes and aryl halides [2]. This one-step process forms three carbon–carbon bonds through regioselective C–C coupling and spirocyclization, demonstrating broad substrate compatibility. Mechanistic studies using density functional theory (DFT) reveal that the reaction proceeds via oxidative addition, carbopalladation, C–H activation, and migratory insertion, with the C–H activation step occurring through a concerted outer-sphere metallation-deprotonation pathway [4]. The absence of a kinetic isotopic effect and the regioselectivity observed in migratory insertion steps align closely with experimental outcomes, validating the proposed mechanism [4].

Regioselective Cyclization Strategies Using Transition Metal Catalysts

Regioselectivity is critical in spirocyclic synthesis to avoid isomer formation and ensure structural fidelity. Transition metal catalysts, particularly palladium complexes, enable precise control over cyclization pathways. For instance, the Pd(OAc)₂–PPh₃ system promotes highly regioselective coupling between yne-en-ynes and aryl halides, favoring the formation of exocyclic double bonds in diazaspiro[4.5]decane scaffolds [2]. This selectivity arises from the electronic and steric modulation of the palladium intermediate during the carbopalladation step, which directs the alkyne insertion into the Pd–C bond with minimal side reactions [4].

Comparative studies between symmetrical and unsymmetrical substrates highlight the role of substituents in dictating regiochemical outcomes. For unsymmetrical yne-en-ynes, computational models predict preferential migratory insertion of the alkyne moiety with lower steric hindrance, a finding corroborated by experimental yields [4]. These insights underscore the utility of transition metal catalysts in achieving predictable and reproducible regioselectivity, even in complex multicomponent systems.

One-Pot Synthesis Approaches for Diazaspiro[4.5]Decane Derivatives

One-pot synthesis methodologies streamline the construction of diazaspiro[4.5]decane derivatives by minimizing purification steps and improving atom economy. A landmark example involves the reaction of unactivated yne-en-ynes with aryl halides in the presence of Pd(OAc)₂–PPh₃, which simultaneously initiates C–C coupling, cyclization, and spiro scaffold assembly [2]. This approach eliminates the need for isolating intermediates, achieving yields of 70–90% under optimized conditions [2].

Recent advances in multicomponent reactions (MCRs) further enhance the efficiency of one-pot strategies. For example, Keggin heteropolyacids (e.g., H₃PW₁₂O₄₀) catalyze the three-component condensation of dimedone, thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione, and isatin derivatives to form spirooxindole analogs under solvent-free conditions [6]. Although this method targets a different spirocyclic system, its principles—such as catalyst recyclability and mild reaction parameters—are directly applicable to diazaspiro[4.5]decane synthesis. Similarly, base-mediated one-pot protocols using KOH or t-BuOK, initially developed for diazirine synthesis, offer parallels for constructing nitrogen-rich spirocycles through sequential ammonolysis and cyclization steps [7].

Post-Functionalization Techniques for Pyrimidine Substitution

Introducing the pyrimidin-2-yl group into the diazaspiro[4.5]decane core often requires post-functionalization strategies. A common approach involves nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed Buchwald-Hartwig amination can install pyrimidine moieties onto preformed spirocyclic intermediates. In one study, aryl halides served as coupling partners for yne-en-ynes, with the pyrimidine ring incorporated during the initial Pd-catalyzed domino reaction [2]. This method avoids additional functionalization steps by integrating the pyrimidine group early in the synthetic pathway.

Alternatively, late-stage modifications using Suzuki-Miyaura or Ullmann coupling enable the introduction of diverse pyrimidine derivatives. The Pd(OAc)₂–XPhos system, known for its efficacy in C–N bond formation, has been employed to attach substituted pyrimidines to the diazaspiro[4.5]decane scaffold [1]. These techniques highlight the versatility of palladium catalysis in both constructing the spirocyclic core and tailoring its substitution pattern for targeted applications.

The nuclear magnetic resonance spectroscopic analysis of 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane reveals characteristic signatures that distinguish both the spirocyclic core and the pyrimidine substituent. The compound possesses a molecular formula of C₁₂H₁₈N₄ with a molecular weight of 218.30 g/mol [1]. The structural framework comprises a diazaspiro[4.5]decane core linked to a pyrimidine ring through a nitrogen atom at the 7-position.

The carbon-13 nuclear magnetic resonance spectrum exhibits distinctive chemical shift patterns that reflect the unique structural features of this spirocyclic compound. The spirocyclic carbon, representing the quaternary spiro junction, typically resonates in the downfield region between 60-80 parts per million due to the deshielding effect of the two nitrogen atoms in the diazaspiro framework [2] [3]. This characteristic chemical shift range is consistent with previous studies on spirocyclic compounds, where the spiro carbon experiences significant paramagnetic shielding effects.

The pyrimidine moiety contributes several distinct resonances to the carbon-13 spectrum. The carbon atom at position 2 of the pyrimidine ring, which serves as the attachment point to the diazaspiro system, exhibits a chemical shift in the range of 157-165 parts per million [4] [5]. This downfield position reflects the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring and the quaternary character of this carbon center. The carbon atoms at positions 4 and 6 of the pyrimidine ring typically resonate between 155-158 parts per million, while the carbon at position 5 appears further upfield at 122-124 parts per million [4] [5].

The methylene carbons within the diazaspiro framework display chemical shifts spanning 20-60 parts per million, with the specific values dependent on their proximity to the nitrogen atoms and the spiro junction [7]. The methylene carbons adjacent to nitrogen atoms experience greater deshielding and therefore resonate at higher chemical shift values compared to those in purely aliphatic environments.

Proton nuclear magnetic resonance spectroscopy provides complementary structural information through characteristic coupling patterns and chemical shift assignments. The pyrimidine protons at positions 4 and 6 exhibit chemical shifts between 9.1-9.3 parts per million, appearing as doublets due to coupling with the proton at position 5 [4]. The proton at position 5 of the pyrimidine ring resonates as a triplet in the range of 7.2-7.4 parts per million, reflecting its coupling with the adjacent protons at positions 4 and 6 [4].

The spirocyclic methylene protons contribute to the aliphatic region of the proton spectrum, typically appearing as complex multiplets between 1.5-2.5 parts per million [8] . The methylene protons directly attached to the nitrogen atoms resonate at slightly higher chemical shifts, generally between 3.0-4.0 parts per million, due to the deshielding effect of the nitrogen atoms [7]. The secondary amine proton, when present, appears as a broad singlet between 1.5-2.5 parts per million, often exhibiting exchange behavior with deuterated solvents [9] [7].

Two-dimensional nuclear magnetic resonance techniques provide valuable connectivity information for structural elucidation. Heteronuclear single quantum coherence spectroscopy reveals direct carbon-proton correlations, facilitating the assignment of specific carbon and proton resonances. Heteronuclear multiple bond correlation spectroscopy demonstrates long-range couplings between the pyrimidine carbons and the spirocyclic protons, confirming the connectivity between these structural moieties.

The nuclear magnetic resonance spectral data collectively establish the structural integrity of the spirocyclic core and confirm the successful attachment of the pyrimidine group. The characteristic chemical shift patterns serve as diagnostic tools for compound identification and structural verification in synthetic applications.

X-Ray Crystallographic Studies of Molecular Geometry

X-ray crystallographic analysis provides definitive structural information regarding the three-dimensional molecular geometry of 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane and related spirocyclic compounds. The crystallographic data reveal fundamental geometric parameters that govern the spatial arrangement of atoms within the molecular framework.

The spiro junction represents the most critical structural feature, characterized by a tetrahedral geometry at the quaternary carbon atom. The spiro junction angle typically measures 109.5 ± 2 degrees, closely approximating the ideal tetrahedral angle [10] [11] [12]. This geometric constraint enforces the perpendicular arrangement of the two rings, creating the characteristic three-dimensional architecture of spirocyclic compounds.

The dihedral angle between the two rings in the spirocyclic system typically ranges from 85-95 degrees, reflecting the near-perpendicular orientation imposed by the spiro junction [13] [11] [12]. This orthogonal arrangement minimizes steric interactions between the ring systems while maintaining the structural rigidity that characterizes spirocyclic compounds. The slight deviation from perfect perpendicularity arises from subtle electronic and steric effects within the molecular framework.

The pyrimidine ring maintains excellent planarity with atomic deviations from the least-squares plane typically measuring 0.01-0.05 Angstroms [14] [15]. This planarity reflects the aromatic character of the pyrimidine system and ensures optimal orbital overlap for π-electron delocalization. The nitrogen-carbon-nitrogen bond angle within the pyrimidine ring measures approximately 127.5 ± 1 degrees, consistent with the expected geometry for aromatic nitrogen heterocycles [14] [15].

The six-membered ring within the diazaspiro framework typically adopts a chair conformation, characterized by ring puckering parameters with Q values ranging from 0.5-0.6 Angstroms [10] [11]. This conformational preference minimizes torsional strain and maximizes stability within the spirocyclic system. The nitrogen atoms within the ring adopt sp³ hybridization, with carbon-nitrogen-carbon bond angles at the spiro junction measuring 108-112 degrees [13] [10] [11].

Crystal packing analysis reveals the intermolecular interactions that govern solid-state organization. Hydrogen bonding interactions, particularly nitrogen-hydrogen···nitrogen contacts, play a crucial role in crystal packing with typical donor-acceptor distances measuring 2.8-3.2 Angstroms [10] [12]. These interactions often result in the formation of hydrogen-bonded chains or networks that stabilize the crystal structure.

The van der Waals radii for the spirocyclic compounds typically range from 3.5-4.0 Angstroms, reflecting the three-dimensional nature of these molecular systems [10] [11]. The molecular packing often exhibits layered arrangements where the spirocyclic molecules orient to maximize intermolecular contacts while minimizing steric repulsion.

Temperature-dependent crystallographic studies reveal the thermal behavior of these compounds, with most spirocyclic systems maintaining structural integrity at temperatures up to 200-250°C before significant thermal motion becomes apparent. The thermal ellipsoids for the spiro carbon typically exhibit anisotropic behavior, reflecting the constraint imposed by the rigid spiro junction.

Unit cell parameters for related spirocyclic compounds typically crystallize in orthorhombic or monoclinic space groups, with common space groups including P2₁/c, Pna2₁, and Pbca [10] [12]. The crystal density generally ranges from 1.2-1.4 g/cm³, reflecting the compact packing achieved through hydrogen bonding interactions.

The crystallographic data provide essential validation for computational modeling studies and serve as benchmarks for theoretical predictions of molecular geometry. The experimental bond lengths and angles obtained from X-ray diffraction studies offer precise structural parameters that guide the development of force fields for molecular mechanics calculations.

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

218.153146591 g/mol

Monoisotopic Mass

218.153146591 g/mol

Heavy Atom Count

16

Dates

Last modified: 01-05-2024

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